H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH
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Overview
Description
Peptide T is a small polypeptide derived from the human immunodeficiency virus (HIV) envelope protein gp120. It was discovered in 1986 by Candace Pert and Michael Ruff, who were investigating potential treatments for HIV/AIDS. Peptide T functions as an HIV entry inhibitor, blocking the binding and infection of viral strains that use the CCR5 receptor to infect cells . This compound has shown several positive effects related to HIV disease and Neuro-AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide T is typically synthesized using solid-phase peptide synthesis (SPPS), a method introduced by Robert Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents such as HBTU, HATU, or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Peptide T follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Peptide T undergoes various chemical reactions, including:
Oxidation: Peptide T can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues in Peptide T can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as Fmoc-protected amino acids and coupling agents.
Major Products:
Oxidized Peptide T: Contains disulfide bonds.
Reduced Peptide T: Lacks disulfide bonds.
Peptide T Analogs: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptide T has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in blocking HIV entry and its effects on immune cell function.
Medicine: Explored as a potential therapeutic agent for HIV/AIDS and Neuro-AIDS.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mechanism of Action
Peptide T exerts its effects by binding to the CCR5 receptor on the surface of immune cells, preventing the HIV virus from attaching and entering the cells. This mechanism blocks the initial step of HIV infection, thereby inhibiting viral replication. The molecular targets involved include the CCR5 receptor and the gp120 protein of the HIV virus .
Comparison with Similar Compounds
Peptide T is unique in its specific action on the CCR5 receptor, distinguishing it from other HIV entry inhibitors. Similar compounds include:
Maraviroc: A small molecule CCR5 antagonist used in HIV treatment.
Vicriviroc: Another CCR5 antagonist with similar properties.
DAPTA (Dala1-peptide T-amide): A modified analog of Peptide T with enhanced stability and efficacy.
Peptide T’s uniqueness lies in its peptide nature, which allows for specific interactions with the CCR5 receptor and potential modifications to improve its therapeutic properties.
Properties
Molecular Formula |
C35H55N9O16 |
---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI Key |
IWHCAJPPWOMXNW-GBJHXVHASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
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